molecular formula C4H3BrF3N3 B3224778 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1239163-70-2

4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No. B3224778
CAS RN: 1239163-70-2
M. Wt: 229.99 g/mol
InChI Key: ZHAMWMKUYVFDJH-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as “4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles was achieved by two methodologies; the first proceeded through the brominated 1,3-bis-electrophilic substrate, whereas, in the second, the pyrazole ring was brominated using NBS as the brominated agent .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Anticancer Activity

Compounds derived from 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine have been synthesized and evaluated for their anticancer properties. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives demonstrated promising bioactivity against several cancer cell lines, including lung, breast, prostate, and cervical cancer, at micromolar concentrations (Chavva et al., 2013). This highlights the potential of such compounds in the development of new anticancer agents.

Antimycobacterial Agents

Another study focused on the synthesis of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, starting from a similar chemical structure. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium smegmatis. Some of the synthesized compounds exhibited promising lead properties with low cytotoxicity, suggesting their potential as antimycobacterial agents (Emmadi et al., 2015).

Energetic Materials

The design and synthesis of novel energetic materials also involve compounds related to 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine. A study on the amination of nitroazoles, including 3,5-dinitro-1H-pyrazole, revealed that the incorporation of amino groups could significantly improve the energetic properties of these compounds, such as their density, detonation velocity, and pressure, making them suitable for applications in energetic materials (Zhao et al., 2014).

Antihyperglycemic Agents

Research into antidiabetic treatments has led to the synthesis of pyrazole derivatives with trifluoromethyl groups, showing potent antihyperglycemic activity in animal models. These compounds correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, representing a new class of antihyperglycemic agents (Kees et al., 1996).

Antimicrobial Activity

Pyrazole derivatives have also been synthesized for antimicrobial applications, with some compounds showing inhibitory effects against pathogenic yeast and moulds. This suggests the potential of these compounds in developing new therapeutic agents for fungal infections (Farag et al., 2008).

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF3N3/c5-1-2(4(6,7)8)10-11-3(1)9/h(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAMWMKUYVFDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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